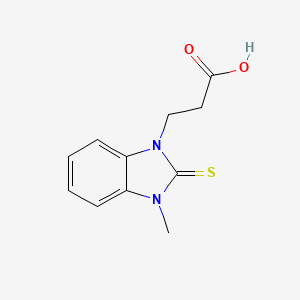

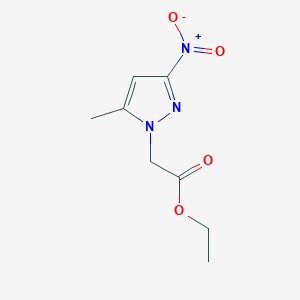

![molecular formula C12H8ClN3O B1298085 2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine CAS No. 354561-70-9](/img/structure/B1298085.png)

2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine is a derivative of oxazolo[4,5-b]pyridine, which is a heterocyclic compound that has been the subject of various synthetic studies. The oxazolo[4,5-b]pyridine moiety is known for its potential applications in the field of organic semiconductors due to its photophysical properties and the ability to participate in electronic communication through π-system interactions .

Synthesis Analysis

The synthesis of oxazolo[4,5-b]pyridine derivatives has been achieved through different methods. One approach involves a one-pot synthesis catalyzed by phenylboronic acid-NaCN, which has been used to produce a series of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines with various substituents . Another method includes a Pd-catalyzed arylation process, which has been employed to synthesize 5-Chloro-7-[1,3]oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol, demonstrating the versatility of the oxazolo[4,5-b]pyridine core in cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of oxazolo[4,5-b]pyridine derivatives has been characterized by single-crystal X-ray diffraction experiments, which reveal a quasi-planar conformation. This planarity is conducive to electronic communication, which is further supported by the presence of hydrogen bonding and donor groups such as diethylamino and methoxy moieties . The electronic structure has also been analyzed using Density Functional Theory (DFT), which correlates well with experimental data and provides insight into the contribution of different substituents to the π-system .

Chemical Reactions Analysis

Oxazolo[4,5-b]pyridine derivatives can undergo various chemical reactions, including ring-opening reactions when treated with tertiary amines. For example, 4,5,6,7-tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts have been shown to react with triethylamine to form compounds such as methyl 4-(2-formyl-1-methoxyvinylamino)butyrate, demonstrating the reactivity of the oxazolo[4,5-b]pyridine ring system under basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolo[4,5-b]pyridine derivatives are influenced by the substituents attached to the phenyl ring. Spectroscopic characterization has shown that absorption and excitation spectra vary depending on these substituents. Additionally, fluorescence quantum yields have been reported, which are associated with the donor strength and the position of the substituents, indicating the potential of these compounds in optoelectronic applications . The electrochemical properties have been studied by cyclic voltammetry, providing further understanding of the redox behavior of these compounds .

科学的研究の応用

Synthesis and Chemical Transformations

2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine serves as a crucial intermediate in the synthesis of complex heterocyclic compounds. For instance, its structural flexibility has been exploited in the synthesis of various derivatives through palladium-catalyzed arylation reactions, demonstrating its utility in forming complex molecules efficiently at mild conditions. Such reactions have been pivotal in the development of compounds with potential applications in material science and pharmaceuticals (Zhuravlev, 2006).

Molecular Modeling and Antimicrobial Studies

The oxazolo[4,5-b]pyridine derivatives, closely related to 2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine, have shown promising results in antimicrobial activities. A study involving the antimicrobial evaluation of 2-(substituted)oxazolo[4,5-b]pyridine derivatives against various bacterial and fungal strains highlighted their significant potential. These compounds exhibited better activity against certain strains compared to standard antibiotics, indicating their relevance in the development of new antimicrobial agents. Molecular docking and dynamics simulations further validated their mechanism of action, suggesting their interaction with the DNA gyrase enzyme, a known antibacterial target (Celik, Erol, & Kuyucuklu, 2021).

Fluorescence Properties for Sensing and Imaging

The fluorescence properties of oxazolo[4,5-b]pyridine derivatives, which share a close structural relationship with 2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine, have been extensively studied. These compounds exhibit charge transfer characteristics, making them suitable for use in fluorescent sensing and imaging applications. The introduction of various substituents into the oxazolo[4,5-b]pyridine core has been shown to significantly affect their ground and excited state dipole moments, thereby enhancing their fluorescence properties. Such derivatives have potential applications in biological imaging and as molecular probes due to their ability to form fluorescing cations in acidic environments (Mac et al., 2007).

Safety And Hazards

特性

IUPAC Name |

2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O/c13-8-4-3-7(6-9(8)14)12-16-11-10(17-12)2-1-5-15-11/h1-6H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCMETHEMQYUIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350191 |

Source

|

| Record name | 2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine | |

CAS RN |

354561-70-9 |

Source

|

| Record name | 2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)

![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)

![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)

![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)

![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)